molecular formula C7H7BrS B1280529 2-Bromo-5-cyclopropylthiophene CAS No. 29481-27-4

2-Bromo-5-cyclopropylthiophene

Cat. No.: B1280529
CAS No.: 29481-27-4
M. Wt: 203.1 g/mol
InChI Key: MCJLFMXDMPIBFA-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropylthiophene is an organic compound with the molecular formula C7H7BrS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a bromine atom at the second position and a cyclopropyl group at the fifth position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclopropylthiophene typically involves the bromination of 5-cyclopropylthiophene. One common method is the reaction of 5-cyclopropylthiophene with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate, typically in solvents such as toluene or dioxane.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex structures formed through cross-coupling reactions.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced thiophene derivatives.

Scientific Research Applications

2-Bromo-5-cyclopropylthiophene has several applications in scientific research:

    Material Science: Used as a building block for the synthesis of organic semiconductors and conductive polymers.

    Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including anti-inflammatory and anticancer agents.

    Organic Synthesis: Employed in the development of new synthetic methodologies and the synthesis of complex organic molecules.

    Agrochemicals: Explored for its potential use in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropylthiophene depends on its specific application. In the context of pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylthiophene: Similar structure but with a methyl group instead of a cyclopropyl group.

    2-Bromo-5-phenylthiophene: Contains a phenyl group at the fifth position.

    2-Chloro-5-cyclopropylthiophene: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-5-cyclopropylthiophene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable building block in organic synthesis and material science.

Properties

IUPAC Name

2-bromo-5-cyclopropylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c8-7-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJLFMXDMPIBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306455
Record name 2-Bromo-5-cyclopropylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29481-27-4
Record name 2-Bromo-5-cyclopropylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29481-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-cyclopropylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-cyclopropylthiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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